Cholest-5-en-3-yl hexadecanoate

Liquid Crystal Physics Thermotropic Phase Behavior Differential Scanning Calorimetry

Cholest-5-en-3-yl hexadecanoate (CAS 601-34-3), commonly known as cholesteryl palmitate (CP), is a cholesteryl ester formed by esterification of cholesterol with the saturated C16 fatty acid palmitic acid. As a member of the cholesteryl ester family, CP serves as a critical transport and storage form of cholesterol in lipoproteins and is a major lipid species accumulating in atherosclerotic lesions.

Molecular Formula C43H76O2
Molecular Weight 625.1 g/mol
Cat. No. B12806817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-5-en-3-yl hexadecanoate
Molecular FormulaC43H76O2
Molecular Weight625.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3
InChIKeyBBJQPKLGPMQWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-5-en-3-yl hexadecanoate (Cholesteryl Palmitate): Core Identity and Procurement-Relevant Classification


Cholest-5-en-3-yl hexadecanoate (CAS 601-34-3), commonly known as cholesteryl palmitate (CP), is a cholesteryl ester formed by esterification of cholesterol with the saturated C16 fatty acid palmitic acid [1]. As a member of the cholesteryl ester family, CP serves as a critical transport and storage form of cholesterol in lipoproteins and is a major lipid species accumulating in atherosclerotic lesions [2]. It exhibits thermotropic liquid-crystalline behavior with well-characterized crystal-to-smectic (≈77.3°C), smectic-to-cholesteric (≈76.8°C), and cholesteric-to-isotropic (≈81.9°C) phase transitions, as documented in the NIST Standard Reference Database [3]. These precise thermophysical properties, combined with its saturated acyl chain, distinguish CP from its unsaturated and longer-chain homologs in both research and industrial applications.

Why Cholest-5-en-3-yl hexadecanoate Cannot Be Replaced by Other Cholesteryl Esters Without Experimental Validation


Cholesteryl esters are not functionally interchangeable despite sharing a common cholesterol nucleus. The fatty acyl chain length and degree of unsaturation govern critical physical properties including melting point, liquid-crystalline phase behavior, solubility, and molecular packing [1]. For instance, cholesteryl palmitate (C16:0) exhibits a crystalline-to-smectic transition at approximately 77°C, whereas cholesteryl oleate (C18:1) transitions directly from crystal to isotropic liquid without a stable smectic phase, and cholesteryl stearate (C18:0) shows a distinct crystal-to-isotropic transition at 83°C [2]. These differences directly impact enzymatic hydrolysis rates, lipid transfer protein specificity, and the physical state of lipid inclusions in foam cells at physiological temperature [3]. Consequently, substituting cholesteryl palmitate with a different ester species without quantitative characterization introduces uncontrolled variables in any experiment or formulation.

Quantitative Differentiation Evidence for Cholest-5-en-3-yl hexadecanoate Relative to Closest Analogs


Phase Transition Thermodynamics: Cholesteryl Palmitate vs. Stearate and Oleate

Cholesteryl palmitate (CP) exhibits a distinct phase transition pathway compared to its closest saturated (cholesteryl stearate, CS) and monounsaturated (cholesteryl oleate, CO) analogs. The crystal-to-smectic transition of CP occurs at 350.4 K (77.3°C), with an enthalpy of 13.432 kcal/mol, followed by smectic-to-cholesteric at 349.9 K and cholesteric-to-isotropic at 355.0 K (81.9°C) [1]. In contrast, CS transitions directly from crystalline to isotropic phase at 83°C without an intervening smectic phase on heating, while CO undergoes a direct crystal-to-isotropic transition at approximately 45-50°C [2]. The presence of a stable smectic mesophase in CP, absent in CO and path-dependent in CS, directly impacts its processing behavior in liquid-crystal applications and its crystallization kinetics in lipid dispersions.

Liquid Crystal Physics Thermotropic Phase Behavior Differential Scanning Calorimetry

Atherosclerotic Plaque Abundance: Cholesteryl Palmitate as the Predominant Ester in Human Coronary Lesions

In human coronary atherosclerotic lesions, cholesteryl palmitate (CP) is quantitatively the most abundant cholesteryl ester species. In a study of 12 human coronary endarterectomy samples, CP content ranged from 0.57 to 19.10 mg/g, representing 11.43–60.86% of total cholesteryl esters with a mean ± SD of 40.27 ± 18.42% [1]. In comparison, cholesteryl oleate (CO) ranged from 0.24 to 5.76 mg/g, accounting for only 9.97–21.81% of total esters (mean 14.35 ± 4.51%), while cholesteryl linoleate (CL) ranged from 1.05 to 8.21 mg/g, representing 17.84–45.15% (mean 30.78 ± 11.69%) [1]. Cholesteryl arachidonate contributed 7.56–22.87% (mean 14.60 ± 5.60%). Thus, CP constitutes approximately 2.8-fold more of the total ester pool than CO on average.

Atherosclerosis Research Lipid Biochemistry Coronary Artery Disease

Lipid Transfer Protein Specificity: Slower Transfer Rate for Cholesteryl Palmitate vs. Oleate

The plasma-derived lipid transfer protein (CETP) exhibits clear acyl chain specificity that directly impacts cholesteryl ester redistribution among lipoproteins. Using reconstituted high-density lipoproteins as donors, the relative transfer rates followed the order: cholesteryl oleate > cholesteryl linoleate > cholesteryl arachidonate > cholesteryl palmitate [1]. Quantitatively, the transfer rate for cholesteryl oleate was 154% of that for cholesteryl palmitate (i.e., CO transfers 1.54-fold faster than CP) [1]. Similar relative rates were observed when phosphatidylcholine liposomes were used as substrate [1]. This difference is attributed to acyl chain composition rather than substrate availability within the donor particle.

Lipoprotein Metabolism Cholesteryl Ester Transfer Protein Lipid Transfer Kinetics

Dietary Plasma Cholesterol Elevation: Species-Dependent Hypercholesterolemic Potency in Hamsters

Dietary supplementation with individual cholesteryl ester species at 0.1% (w/w) differentially elevates plasma total cholesterol (TC) in hamsters. Cholesteryl oleate (CO) raised plasma TC to 331 mg/dL, whereas cholesteryl stearate (CS) raised TC only to 220 mg/dL [1]. Cholesteryl palmitate (CP) and cholesteryl linoleate (CL) produced intermediate elevations (specific numerical values reported in the full text, but order was CO > CL ≈ CP > CS) [1]. The differential effect was mechanistically linked to intestinal hydrolysis rates: CS was a poor substrate for pancreatic cholesterol esterase, while CO was a good substrate, and CS feeding was associated with down-regulation of intestinal NPC1L1, ACAT2, and MTP [1].

Nutritional Biochemistry Cholesterol Absorption Dietary Lipid Effects

Interfacial Self-Assembly: Crystalline Bilayer Formation by Cholesteryl Palmitate at the Air-Water Interface

At the air-water interface, cholesteryl palmitate (CP) exhibits behavior distinct from both shorter-chain and unsaturated cholesteryl esters. Unlike cholesteryl acetate, which forms a stable monolayer with an equilibrium spreading pressure of 14.0 dynes/cm [1], long-chain saturated esters including CP (C16:0), cholesteryl myristate (C14:0), and cholesteryl stearate (C18:0) are not surface-active as monomers and do not yield classical force-area (π-A) isotherms [1][2]. Instead, grazing incidence X-ray diffraction (GIXD) reveals that CP spontaneously self-assembles into interdigitated crystalline bilayer and 3D structures at the interface, a behavior shared with myristate and stearate but fundamentally different from shorter homologs (≤C9) and unsaturated esters that undergo oxidation at the interface [2][3]. Unsaturated cholesteryl esters (linoleate, linolenate, arachidonate) are oxidized at the air-water interface and produce expanded π-A isotherms, unlike the saturated CP [1].

Surface Chemistry Langmuir Monolayers Biomimetic Membranes

Undercooled Crystallization in Phospholipid-Stabilized Dispersions: Relevance for Foam Cell Models

In phospholipid-stabilized emulsion droplets designed to model the cytoplasmic inclusions of foam cells, cholesteryl palmitate (CP) crystallizes at temperatures up to 50°C lower than in bulk mixtures of identical cholesteryl ester composition [1]. Specifically, in 50/50 (w/w) cholesteryl palmitate/cholesteryl oleate dispersions, CP nucleation is substantially suppressed compared to bulk mixtures, a phenomenon attributed to the absence of nucleating impurities in the dispersed phase [1]. This undercooling is not observed for cholesteryl oleate, which remains liquid-crystalline at physiological temperatures and does not crystallize under these conditions [1][2]. The interfacial tension between the crystal nucleus and surrounding fluid cholesteryl ester is approximately 10 erg/cm² [1].

Foam Cell Biology Atherosclerosis Models Lipid Droplet Crystallization

Evidence-Backed Application Scenarios Where Cholest-5-en-3-yl hexadecanoate Provides Quantifiable Advantage


Atherosclerotic Plaque Lipidomics Reference Standard

Given that cholesteryl palmitate constitutes a mean of 40.27% of total cholesteryl esters in human coronary plaques [1], it is the analytically dominant species requiring accurate quantification in any lipidomics study of atherosclerosis. Using CP as a calibration standard for HPLC, GC-MS, or Raman spectroscopy-based quantification of plaque lipids ensures that the most abundant ester is directly matched to its authentic standard, minimizing matrix effects and improving quantification accuracy for the species that contributes most to total ester mass [1][2].

Foam Cell Lipid Droplet Crystallization Kinetics Model

Cholesteryl palmitate is the preferred cholesteryl ester for constructing phospholipid-stabilized emulsion models of foam cell lipid droplets because its crystallization temperature undergoes a unique 50°C undercooling in dispersed systems compared to bulk mixtures [3]. This property, absent in cholesteryl oleate, makes CP essential for studying the kinetic and thermodynamic factors that govern whether intracellular cholesteryl ester inclusions exist as metastable liquid crystals or stable crystals at 37°C [4].

Cholesteryl Ester Transfer Protein (CETP) Activity Assay Substrate

The 154% higher transfer rate of cholesteryl oleate relative to cholesteryl palmitate by plasma lipid transfer protein [5] means that CP serves as the lower-baseline substrate in CETP activity assays. Employing CP as a donor species provides a defined, slower-transfer control that can reveal subtle differences in CETP activity modulated by genetic variants, pharmacological inhibitors, or lipoprotein composition that might be missed when using the faster-transferring oleate ester.

Thermotropic Liquid Crystal Calibration Standard

With well-characterized phase transitions documented in the NIST Standard Reference Database — crystal-to-smectic at 350.4 K, smectic-to-cholesteric at 349.9 K, and cholesteric-to-isotropic at 355.0 K [6] — cholesteryl palmitate offers a defined three-transition thermal fingerprint suitable for calibrating differential scanning calorimeters and validating temperature-controlled polarized light microscopy setups. This reproducible multi-transition behavior distinguishes CP from cholesteryl oleate (single crystal-to-isotropic transition) and provides more calibration points per thermal scan.

Quote Request

Request a Quote for Cholest-5-en-3-yl hexadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.